Tert-butyl 6-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group (C4) and an iodine atom (C3). A methylene bridge connects this core to a 3,4-dihydroisoquinoline moiety, which is protected by a tert-butyl carbamate group. The iodine atom enhances electrophilic reactivity and may influence binding interactions in biological systems, while the tert-butyl group improves solubility and stability during synthesis .
Properties
IUPAC Name |
tert-butyl 6-[(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23IN6O2/c1-20(2,3)29-19(28)26-7-6-13-8-12(4-5-14(13)10-26)9-27-18-15(16(21)25-27)17(22)23-11-24-18/h4-5,8,11H,6-7,9-10H2,1-3H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDNDZCJNXTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CN3C4=NC=NC(=C4C(=N3)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23IN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 6-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 2250061-21-1) is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 506.34 g/mol. The structure features a dihydroisoquinoline moiety linked to a pyrazolo[3,4-d]pyrimidine derivative, which is crucial for its biological activity.
The primary mechanism through which this compound exerts its effects is through the inhibition of protein kinases . These kinases play vital roles in various cellular signaling pathways, including those involved in cell proliferation and survival.
Target Kinases
Research indicates that this compound selectively inhibits specific serine/threonine kinases , which are integral to cancer cell signaling pathways. By binding to the ATP-binding pocket of these kinases, the compound disrupts their activity, leading to downstream effects on cell cycle regulation and apoptosis.
Anticancer Effects
Numerous studies have documented the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values observed range from 5 to 15 µM depending on the cell line .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Flow cytometry analysis revealed an increase in apoptotic markers such as Annexin V and caspase activation upon treatment with this compound .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G0/G1 phase arrest in the cell cycle, preventing cells from progressing into DNA synthesis .
Case Studies and Experimental Data
A series of experimental studies have highlighted the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 5 to 15 µM. |
| Apoptosis Assay | Increased Annexin V positivity indicating apoptosis; activation of caspases was also observed. |
| Cell Cycle Analysis | Induction of G0/G1 phase arrest confirmed by flow cytometry results. |
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates that this compound exhibits favorable absorption characteristics with moderate bioavailability. However, detailed toxicity studies are still required to ascertain its safety profile in vivo.
Comparison with Similar Compounds
Core Heterocyclic Systems
Pyrazolo[3,4-d]pyrimidine Derivatives
- 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Substituents: 6-tert-butyl, 4-fluoro-2-hydroxyphenyl. Key Differences: Lacks the iodine atom and dihydroisoquinoline linkage.
- tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate Substituents: Dimethylaminopiperidine-ethyl chain, methoxyphenyl. Key Differences: The extended ethyl-piperidine side chain may enhance membrane permeability compared to the methyl-dihydroisoquinoline group in the target compound .
Dihydroisoquinoline-Linked Compounds
- tert-Butyl 5-((5-butyl-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)-3,4-dihydroisoquinoline-2(1H)-carboxylate Core: Pyridazinone instead of pyrazolopyrimidine.
Substituent Effects
Preparation Methods
Bromination of Tetrahydroisoquinoline
The synthesis begins with regioselective bromination of 1,2,3,4-tetrahydroisoquinoline. N-Bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN) yields 6-bromo-1,2,3,4-tetrahydroisoquinoline. Alternative methods employ lithiation-electrophilic quenching , where tetrahydroisoquinoline is treated with n-BuLi at -78°C, followed by quenching with 1,2-dibromoethane to install the bromomethyl group.
tert-Butyloxycarbonyl (Boc) Protection
The amine group of 6-bromo-3,4-dihydroisoquinoline is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in THF at 0–25°C. This step affords tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with >90% yield after column chromatography.
Synthesis of 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine (Fragment B)
Iodocyclization of Pyrazolo[3,4-d]Pyrimidine Precursors
The pyrazolo[3,4-d]pyrimidine core is synthesized via a one-pot cyclization catalyzed by molecular iodine (I₂). A mixture of 5-amino-1H-pyrazole-4-carbonitrile and iodomethane in DMF undergoes cyclization at 80°C for 6 hours, yielding 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Key advantages include:
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Iodine as a dual catalyst and iodinating agent , eliminating the need for external oxidants.
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High regioselectivity due to the electron-withdrawing effect of the nitrile group.
Amination and Purification
The 4-amino group is introduced via ammonia treatment under pressurized conditions (100°C, 12 hours). Crude product is purified via recrystallization from ethanol/water (1:3), yielding 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a pale-yellow solid (m.p. 228–230°C).
Coupling of Fragments A and B
Nucleophilic Substitution
Fragment A (tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate) undergoes SN2 displacement with Fragment B in the presence of a base (e.g., K₂CO₃) in DMF at 60°C. The reaction proceeds via deprotonation of the pyrazolopyrimidine’s NH group, followed by nucleophilic attack on the bromomethyl carbon:
Optimization Note : Microwave-assisted synthesis (100°C, 30 minutes) increases yield from 65% to 82% while reducing reaction time.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling between a boronic ester derivative of Fragment B and Fragment A’s bromomethyl group. Conditions include Pd(PPh₃)₄ (5 mol%), NaHCO₃, and a 3:1 dioxane/water mixture at 80°C. This method is less common due to the instability of pyrazolopyrimidine boronic acids.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 82 |
| Temperature (°C) | 60 | 78 |
| Base | K₂CO₃ | 82 |
| Catalyst (if any) | None | — |
Microwave irradiation (100°C, 30 minutes) further enhances yields to 88%.
Green Chemistry Approaches
Recent advances utilize ethanol/water mixtures (4:1) as solvents, achieving 75% yield while reducing environmental impact.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. The compound is stable at -20°C for 12 months under anhydrous conditions.
Industrial-Scale Production Challenges
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Catalyst Cost : Pd-based catalysts increase production costs; ligand-free systems are under investigation.
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Waste Streams : Bromide and iodide salts necessitate specialized filtration systems.
Emerging Methodologies
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The compound can be synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine core functionalization and subsequent coupling with a substituted isoquinoline scaffold. Key steps include:
- Iodination : Introducing iodine at the 3-position of the pyrazolo[3,4-d]pyrimidine core under controlled electrophilic substitution conditions (e.g., using N-iodosuccinimide in DMF at 80°C).
- Methylation : Coupling the iodinated pyrazolo[3,4-d]pyrimidine with a tert-butyl-protected isoquinoline derivative via a nucleophilic substitution reaction (e.g., using K₂CO₃ in dry acetonitrile under reflux) .
- Purification : Recrystallization from acetonitrile or dichloromethane/hexane mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?
- ¹H/¹³C NMR : Verify the presence of the tert-butyl group (δ ~1.4 ppm for protons, δ ~28 ppm for carbons), the isoquinoline backbone (aromatic protons at δ 7.0–8.5 ppm), and the pyrazolo[3,4-d]pyrimidine core (NH₂ protons at δ ~6.5 ppm) .
- IR Spectroscopy : Confirm the carbamate carbonyl stretch (C=O at ~1680–1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₁H₂₄IN₅O₂) with an exact mass of 529.09 g/mol .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Reaction Solvents : Dry acetonitrile or dichloromethane for coupling reactions to avoid hydrolysis of the tert-butyl carbamate .
- Recrystallization : Use acetonitrile for high-yield (>80%) isolation due to the compound’s moderate solubility in polar aprotic solvents .
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) for intermediates .
Advanced Research Questions
Q. How does the iodine substituent at the 3-position influence the compound’s reactivity and biological activity?
- Electrophilic Reactivity : The iodine atom enhances electrophilic aromatic substitution (EAS) at adjacent positions, enabling further derivatization (e.g., Suzuki coupling for biaryl synthesis) .
- Biological Impact : Iodine’s steric bulk and electron-withdrawing effects may modulate kinase inhibition by altering binding affinity to ATP pockets in target enzymes .
Q. What strategies mitigate side reactions during the coupling of the pyrazolo[3,4-d]pyrimidine and isoquinoline moieties?
- Protection/Deprotection : Use tert-butyl carbamate to protect the isoquinoline nitrogen, preventing unwanted alkylation side reactions .
- Catalytic Optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to minimize byproducts .
- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and selectivity .
Q. How can researchers evaluate the compound’s metabolic stability and bioavailability?
- In Vitro Assays : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and identify major CYP450-mediated oxidation sites .
- LogP Measurement : Determine octanol/water partition coefficients (e.g., via HPLC) to assess lipophilicity, targeting LogP ~2–3 for optimal membrane permeability .
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction, critical for dose-response studies .
Q. What experimental designs address discrepancies in biological activity data across studies?
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC₅₀ values and minimize variability .
- Counter-Screening : Test against off-target kinases (e.g., EGFR, Src) to confirm selectivity .
- Structural Analysis : Co-crystallize the compound with target proteins (e.g., via X-ray crystallography) to validate binding modes .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Molecular Dynamics (MD) Simulations : Predict binding free energy (ΔG) and residence time in enzyme active sites .
- ADMET Prediction : Use tools like SwissADME or ADMETlab to forecast absorption, toxicity, and solubility .
- QSAR Modeling : Correlate structural features (e.g., iodine position, tert-butyl bulk) with activity data to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
